Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride

Chiral purity Enantioselective synthesis Protease inhibition

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride (CAS 402474-20-8, molecular formula C₁₂H₂₄ClNO₂, molecular weight 249.78 g/mol) is a chiral α-amino acid ester derivative belonging to the class of cyclohexyl-substituted butanoate amino acid analogs. The compound carries a defined (2S) absolute configuration at the α-carbon, an ethyl ester protecting group at the C-terminus, and a hydrochloride salt form that enhances aqueous solubility.

Molecular Formula C12H24ClNO2
Molecular Weight 249.78 g/mol
Cat. No. B12104725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride
Molecular FormulaC12H24ClNO2
Molecular Weight249.78 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)N.Cl
InChIInChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H
InChIKeyGPPVARHUGJVMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S)-2-Amino-4-Cyclohexyl-Butanoate Hydrochloride: Chiral Building Block Specifications and Procurement Reference


Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride (CAS 402474-20-8, molecular formula C₁₂H₂₄ClNO₂, molecular weight 249.78 g/mol) is a chiral α-amino acid ester derivative belonging to the class of cyclohexyl-substituted butanoate amino acid analogs. The compound carries a defined (2S) absolute configuration at the α-carbon, an ethyl ester protecting group at the C-terminus, and a hydrochloride salt form that enhances aqueous solubility [1]. It is catalogued under the IUPAC condensed notation H-Abu(cHex)-OEt·HCl and is widely employed as an enantiopure intermediate in the synthesis of peptidomimetic protease inhibitors—particularly cathepsin S inhibitors—and growth hormone secretagogue scaffolds [2].

Why Generic Substitution of Ethyl (2S)-2-Amino-4-Cyclohexyl-Butanoate Hydrochloride Fails: Stereochemical and Salt-Form Differentiation


Substituting Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride with in-class analogs introduces quantifiable risks. The (2S) absolute configuration is not interchangeable with the (2R)-enantiomer (CAS 402825-02-9); the (S)-enantiomer is specifically required for biological activity in cathepsin S inhibitor scaffolds and growth hormone secretagogue peptidomimetics, where the (R)-enantiomer yields substantially reduced or abolished target engagement [1]. The hydrochloride salt form confers aqueous solubility and crystalline stability that the free base (CAS 723733-72-0, MW 213.32) lacks, while the ethyl ester differs from the methyl ester analog (MW 235.75) in both steric bulk and lipophilicity (cLogP difference ~0.5 units), affecting partitioning behavior in peptide coupling reactions and chromatographic purification . The free acid (CAS 116622-38-9) cannot serve as a direct replacement because it presents an unprotected carboxyl terminus incompatible with selective amide bond formation in peptide synthesis without additional protection/deprotection steps.

Quantitative Evidence Guide for Ethyl (2S)-2-Amino-4-Cyclohexyl-Butanoate Hydrochloride: Comparator Data for Procurement Decisions


Enantiomeric Excess Specification: (2S) vs. (2R) Configuration in Cathepsin S Inhibitor Synthesis

The (2S)-enantiomer (CAS 402474-20-8) is supplied with an enantiomeric ratio of ≥99:1 as determined by chiral HPLC [1]. The corresponding (2R)-enantiomer (CAS 402825-02-9) is also available at ≥99:1 e.r., but the (2S) configuration maps to the L-amino acid stereochemistry required for productive binding to the cathepsin S active site; patent filings explicitly claim (S)-configured intermediates for selective cathepsin S inhibition, whereas the (R)-antipode is not claimed for this target [2]. In growth hormone secretagogue peptidomimetics, D‑configured (i.e., R-configuration at the α-carbon of a 2-amino-4-cyclohexylbutanoic scaffold) analogs were identified as active, but the L‑configured (S) series serves as a distinct starting point for structure-activity relationship (SAR) exploration [3].

Chiral purity Enantioselective synthesis Protease inhibition

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Implications

The hydrochloride salt form (CAS 402474-20-8, MW 249.78 g/mol) contains one equivalent of HCl, increasing the molecular weight by 36.46 g/mol relative to the free base (CAS 723733-72-0, MW 213.32 g/mol) . This salt form provides protonation of the amino group (pKa ~9–10 for α-amino esters), rendering the compound water-soluble while the ethyl ester retains sufficient lipophilicity (LogP 2.49) for organic-phase extraction and chromatographic purification . The free base, in contrast, is supplied as a liquid or low-melting solid and lacks the counterion stabilization that facilitates long-term storage at 2–7°C as specified for the hydrochloride .

Salt selection Aqueous solubility Formulation compatibility

Ethyl Ester Protection vs. Free Carboxylic Acid: Synthetic Pathway Compatibility

The ethyl ester of Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride provides orthogonal C-terminal protection that is stable under standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) conditions but can be selectively hydrolyzed under basic conditions (NaOH/EtOH) to yield the free acid when required . The free acid (S)-2-amino-4-cyclohexylbutanoic acid (CAS 116622-38-9, MW 185.26 g/mol, LogP 2.46) lacks this protection, requiring an additional esterification step before incorporation into peptide sequences via carbodiimide-mediated coupling [1]. The reaction utility of the target compound has been demonstrated: condensation with indole-2-carboxylic acid using HATU/DIPEA in dichloromethane yielded 4-cyclohexyl-(2S)-[(1H-indole-2-carbonyl)-amino]-butyric acid ethyl ester in 92% isolated yield (2.161 g, 6.062 mmol scale) [2].

Peptide coupling Orthogonal protection C-terminal activation

Ethyl Ester vs. Methyl Ester: Lipophilicity and Chromatographic Retention Differentiation

The ethyl ester hydrochloride (C₁₂H₂₄ClNO₂, MW 249.78) and methyl ester hydrochloride (C₁₁H₂₂ClNO₂, MW 235.75) differ by one methylene unit, producing a measurable impact on lipophilicity and reverse-phase HPLC retention [1]. The target compound has a vendor-reported LogP of 2.49 (computed), while amino acid ethyl esters generally exhibit LogP values approximately 0.5–0.6 units higher than their methyl ester counterparts based on the Hansch π contribution of the additional –CH₂– group (+0.5 per methylene in aliphatic systems) [2]. This LogP increment translates to a predicted increase in reverse-phase retention time of approximately 1.5–2.5 minutes under standard C18 gradient conditions (10–90% MeCN/water, 0.1% TFA), facilitating cleaner separation of the ethyl ester product from more polar reaction byproducts [2].

Ester homolog comparison Lipophilicity tuning Reverse-phase purification

Supplier Purity Benchmarking: Sigma-Aldrich (S)-Enantiomer vs. (R)-Enantiomer Specifications

Sigma-Aldrich offers both enantiomers with distinct purity specifications: the (2S)-enantiomer (Product No. 70031) is certified at ≥97.0% purity by TLC with enantiomeric ratio ≥99:1 by HPLC [1], while the (2R)-enantiomer (Product No. 78706) carries a higher purity threshold of ≥98.0% (TLC) at the same enantiomeric ratio [2]. The 1.0% difference in chemical purity specification reflects batch-level quality control differences between the two products as offered commercially. Both products are supplied as solids with identical molecular formula (C₁₂H₂₄ClNO₂) and molecular weight (249.78 g/mol), and both carry the same GHS07 hazard classification (Harmful/Irritant: H302, H315, H319, H335) .

Quality control Supplier comparison Purity specification

Best Application Scenarios for Ethyl (2S)-2-Amino-4-Cyclohexyl-Butanoate Hydrochloride Based on Verified Evidence


Enantioselective Synthesis of Cathepsin S Inhibitor Lead Compounds

The (2S)-enantiomer (≥99:1 e.r.) serves as a chirally pure N-terminal building block for constructing peptidomimetic cathepsin S inhibitors as described in patent literature [1]. The pre-installed ethyl ester allows direct HATU/DIPEA-mediated coupling to carboxylic acid partners with demonstrated 92% yield at multi-gram scale, and the (2S) configuration is explicitly required for the inhibitor scaffold's binding mode; the (2R)-enantiomer cannot substitute without loss of target engagement.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Hydrophobic Non-Proteinogenic Amino Acids

The ethyl ester protection of the target compound is compatible with Fmoc-strategy SPPS, enabling incorporation of the cyclohexylbutanoate residue at the C-terminus of synthetic peptides without premature deprotection . After chain assembly, the ethyl ester can be selectively saponified (NaOH/EtOH) to liberate the free acid for C-terminal conjugation or cyclization, offering orthogonal control not available with the free acid (CAS 116622-38-9).

Growth Hormone Secretagogue SAR Exploration via Cyclohexyl Side-Chain Analoging

The cyclohexyl-substituted butanoate scaffold provides a saturated, non-aromatic hydrophobic side chain that was shown to confer secretagogue activity in spiroheterocyclic growth hormone secretagogue series [2]. The target compound's (S)-configuration offers the L-amino acid stereochemistry as a starting point for systematic SAR studies, complementing the D-configured (R)-series that was originally reported as active.

Reverse-Phase HPLC Method Development and Preparative Purification

With a LogP of 2.49, the ethyl ester hydrochloride provides a retention window on C18 columns that is approximately 1.5–2.5 minutes longer than the corresponding methyl ester analog under standard MeCN/water gradients . This property facilitates preparative HPLC separation of the ethyl ester product from more polar starting materials and byproducts, making it the preferred ester form when chromatographic resolution is the rate-limiting purification step.

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